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molecular formula C11H10ClNO3 B8390506 2-Chloro-3-(1-cyano-1-methylethoxy)benzoic acid

2-Chloro-3-(1-cyano-1-methylethoxy)benzoic acid

Cat. No. B8390506
M. Wt: 239.65 g/mol
InChI Key: RFUPFPVCIYWQPO-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of 2-chloro-3-(1-cyano-1-methylethoxy)benzoic acid (278 mg, 1.16 mmol) produced in Example C70(iii) in tetrahydrofuran (2.5 mL) were added N,N-dimethylformamide (25 μL) and oxalyl chloride (125 μL, 1.46 mmol), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure to give 2-chloro-3-(1-cyano-1-methylethoxy)benzoyl chloride as a pale-yellow oil.
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
125 μL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([O:11][C:12]([C:15]#[N:16])([CH3:14])[CH3:13])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.C(Cl)(=O)C([Cl:25])=O>O1CCCC1>[Cl:1][C:2]1[C:10]([O:11][C:12]([C:15]#[N:16])([CH3:14])[CH3:13])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:25])=[O:5]

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1OC(C)(C)C#N
Step Two
Name
Quantity
25 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
125 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC=C1OC(C)(C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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